molecular formula C8H7NS B6280385 2-(4-sulfanylphenyl)acetonitrile CAS No. 477789-81-4

2-(4-sulfanylphenyl)acetonitrile

Cat. No.: B6280385
CAS No.: 477789-81-4
M. Wt: 149.2
InChI Key:
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Description

2-(4-sulfanylphenyl)acetonitrile is an organic compound with the molecular formula C8H7NS. It is characterized by the presence of a sulfanyl group attached to a phenyl ring, which is further connected to an acetonitrile group. This compound has a relatively simple structure but finds applications in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-sulfanylphenyl)acetonitrile typically involves the reaction of 4-bromothiophenol with acetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient catalytic processes to increase yield and reduce costs. These methods often utilize transition metal catalysts and optimized reaction conditions to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-(4-sulfanylphenyl)acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

2-(4-sulfanylphenyl)acetonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-sulfanylphenyl)acetonitrile involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The nitrile group can also participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylphenyl)acetonitrile
  • 2-(4-chlorophenyl)acetonitrile
  • 2-(4-nitrophenyl)acetonitrile

Uniqueness

2-(4-sulfanylphenyl)acetonitrile is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The sulfanyl group can undergo oxidation to form sulfoxides and sulfones, which are not possible with the methyl, chloro, or nitro analogs .

Properties

CAS No.

477789-81-4

Molecular Formula

C8H7NS

Molecular Weight

149.2

Purity

95

Origin of Product

United States

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